![molecular formula C11H10Cl2O3 B1456374 1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-61-2](/img/structure/B1456374.png)
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Overview
Description
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, or 1,2-DCPE, is a synthetic organic compound that has been studied for its potential applications in the fields of biochemistry and physiology. 1,2-DCPE has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail.
Scientific Research Applications
Reactions and Mechanisms
- Acidolysis of Lignin Model Compounds : A study revisiting the mechanism of β-O-4 bond cleavage during acidolysis of lignin model compounds showed significant differences in reaction mechanisms based on the presence of the γ-hydroxymethyl group, suggesting potential applications in lignin valorization and biofuel production (Yokoyama, 2015).
Environmental Impact and Degradation
- Endocrine Disruptors and Mitochondrial Impacts : Research on DDT and DDE, compounds with structural elements similar to chlorinated phenyl groups, highlights their role as endocrine disruptors, emphasizing the importance of studying similar compounds for environmental and health impacts (Burgos-Aceves et al., 2021).
Catalysis and Organic Transformations
- Redox Mediators in Organic Pollutant Degradation : A review on the use of redox mediators in the treatment of organic pollutants by using oxidoreductive enzymes offers insights into the degradation and transformation of recalcitrant compounds, hinting at potential catalytic applications for similar chemical compounds (Husain & Husain, 2007).
Photophysical Properties
- MLCT Excited States of Cuprous Compounds : The study on cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states, could provide a foundational understanding for designing fluorescent sensors or materials based on similar chlorinated compounds (Scaltrito et al., 2000).
Synthetic Methodologies
- Synthesis and Structural Properties : Research on the synthesis, spectroscopic, and structural properties of novel substituted compounds provides insights into synthetic routes and the potential for novel material development, which could be relevant for the synthesis and application of 1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone (Issac & Tierney, 1996).
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-7-1-2-9(13)8(5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNMUQQGUALBDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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